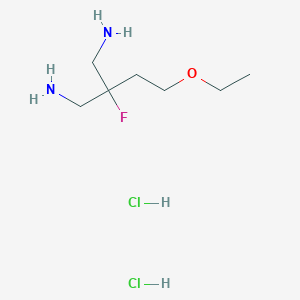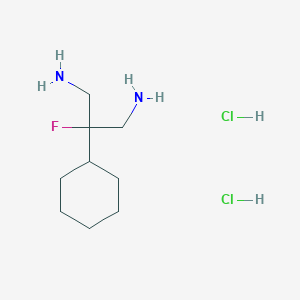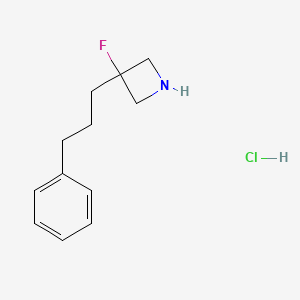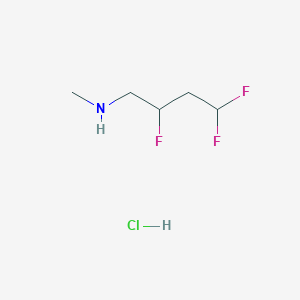![molecular formula C11H14N2O2 B1484977 (2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098159-25-0](/img/structure/B1484977.png)
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid: is an organic compound characterized by its unique structure, which includes a pyrazole ring and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylbut-2-en-1-ol and 4-chloropyrazole.
Step 1: The first step involves the alkylation of 4-chloropyrazole with 3-methylbut-2-en-1-ol under basic conditions to form the intermediate 1-(3-methylbut-2-en-1-yl)-1H-pyrazole.
Step 2: The intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives in the presence of a base such as piperidine to yield (2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of anti-inflammatory or anticancer agents.
Biological Probes: It can be used as a fluorescent probe for studying biological processes involving pyrazole-containing biomolecules.
Industry:
Agriculture: Potential use as a precursor for agrochemicals such as herbicides or fungicides.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated enone system can act as a Michael acceptor, facilitating covalent bonding with nucleophilic sites on proteins, thereby modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-yl]prop-2-enoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-5-yl]prop-2-enoic acid: Another isomer with the substitution at the 5-position of the pyrazole ring.
Uniqueness:
- The specific substitution pattern of (2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid provides unique electronic and steric properties that can influence its reactivity and binding interactions.
- The conjugated enone system in conjunction with the pyrazole ring offers a versatile scaffold for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(E)-3-[1-(3-methylbut-2-enyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(2)5-6-13-8-10(7-12-13)3-4-11(14)15/h3-5,7-8H,6H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXGIYFKOZLZFP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=C(C=N1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1C=C(C=N1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


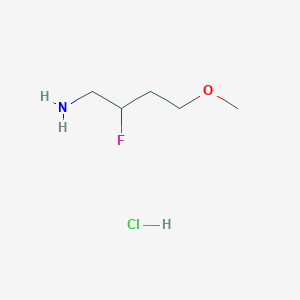
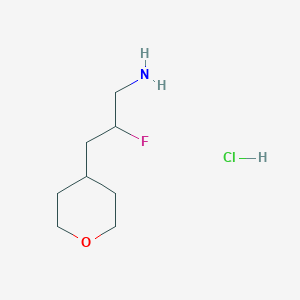
![3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484897.png)
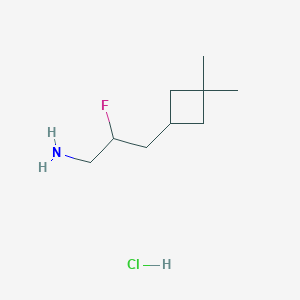
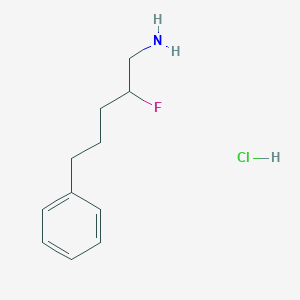
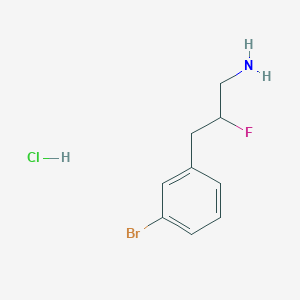
![3-[(4-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484903.png)
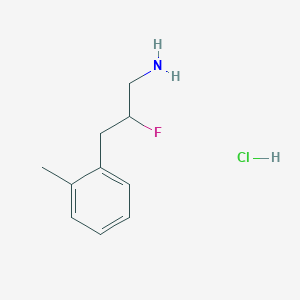
![3-[(4-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484905.png)
